molecular formula C16H16O3 B1597467 Methyl 4-[(4-methylphenyl)methoxy]benzoate CAS No. 62290-48-6

Methyl 4-[(4-methylphenyl)methoxy]benzoate

Cat. No. B1597467
CAS RN: 62290-48-6
M. Wt: 256.3 g/mol
InChI Key: MXOCZJKMELIXSG-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-methylphenyl)methoxy]benzoate” is a chemical compound with the molecular formula C16H16O3 . The IUPAC name for this compound is methyl 4-[(4-methylbenzyl)oxy]benzoate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methylparabene was achieved by benzamidomethylation with (benzamidomethyl)­triethylammonium chloride in an aqueous medium .


Molecular Structure Analysis

The molecular weight of “Methyl 4-[(4-methylphenyl)methoxy]benzoate” is 256.3 . The InChI code for this compound is 1S/C16H16O3/c1-12-3-5-13 (6-4-12)11-19-15-9-7-14 (8-10-15)16 (17)18-2/h3-10H,11H2,1-2H3 .


Chemical Reactions Analysis

Esters, such as “Methyl 4-[(4-methylphenyl)methoxy]benzoate”, can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical And Chemical Properties Analysis

“Methyl 4-[(4-methylphenyl)methoxy]benzoate” is a solid substance . It has a melting point range of 97 - 99 degrees Celsius .

Scientific Research Applications

Another compound, “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline” and “2-methoxy-5-((phenylamino)methyl)phenol” were synthesized via Schiff bases reduction route . These compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

  • Organic Building Blocks : “4-Methylphenyl benzoate” is used as an organic building block . It is an ester and its structure resembles phenyl benzoate and 4-methoxy­phenyl benzoate . The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate is 60.17 (7)° .

  • Ester Chemistry : Esters, including “4-Methylphenyl benzoate”, are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) . Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction .

  • Synthetic Applications : Esters can be synthesized from trans-esterification reactions . Trans-esterification is discussed in the next section on Reactivity of Esters . Esters can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .

  • Polymer Chemistry : Polyester molecules make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

  • Fries Rearrangement : The Fries rearrangement of 4-methoxy­phenyl benzoate catalyzed by sulfated zirconia is reported . This reaction is a useful method for the preparation of hydroxyaryl ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

  • Spectroscopy : 4-Methylphenyl benzoate can be used in spectroscopy studies . Spectroscopy is a technique that uses the interaction of energy with a sample to perform an analysis. It’s used in physical and analytical chemistry for the identification of substances through the spectrum emitted from or absorbed by them .

Safety And Hazards

“Methyl 4-[(4-methylphenyl)methoxy]benzoate” is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

methyl 4-[(4-methylphenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-9-7-14(8-10-15)16(17)18-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOCZJKMELIXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363397
Record name Methyl 4-[(4-methylphenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-methylphenyl)methoxy]benzoate

CAS RN

62290-48-6
Record name Methyl 4-[(4-methylphenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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